molecular formula C27H50O6 B13965210 Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester CAS No. 55429-67-9

Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester

Cat. No.: B13965210
CAS No.: 55429-67-9
M. Wt: 470.7 g/mol
InChI Key: LXMJDNTZSSFUNW-UHFFFAOYSA-N
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Description

Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester is a chemical compound with the molecular formula C27H50O6. It is an ester derived from eicosanoic acid and glycerol, where the hydroxyl groups of glycerol are acetylated. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eicosanoic acid, 2,3-bis(acetyloxy)propyl ester typically involves the esterification of eicosanoic acid with glycerol, followed by acetylation of the hydroxyl groups. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The acetylation step can be carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Eicosanoic acid and glycerol derivatives.

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

Scientific Research Applications

Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to lipid metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of eicosanoic acid, 2,3-bis(acetyloxy)propyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence lipid metabolism. The acetyl groups may also play a role in acetylation reactions, affecting protein function and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid, 2,3-bis(acetyloxy)propyl ester: Similar structure but with a shorter carbon chain.

    Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester:

    Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester:

Uniqueness

Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester is unique due to its longer carbon chain (20 carbons), which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity compared to shorter-chain analogs .

Properties

CAS No.

55429-67-9

Molecular Formula

C27H50O6

Molecular Weight

470.7 g/mol

IUPAC Name

2,3-diacetyloxypropyl icosanoate

InChI

InChI=1S/C27H50O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)32-23-26(33-25(3)29)22-31-24(2)28/h26H,4-23H2,1-3H3

InChI Key

LXMJDNTZSSFUNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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